7-ethyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with multiple substituents:
- Ethyl group at position 5.
- Imino group at position 4.
- 3-methoxypropyl carboxamide at position N-3.
- Methyl group at position 12.
- Oxo group at position 2.
Its synthesis and characterization likely involve advanced crystallographic and spectroscopic methods, as seen in analogous compounds .
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
7-ethyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H23N5O3/c1-4-23-16(20)13(18(25)21-8-5-9-27-3)10-14-17(23)22-15-7-6-12(2)11-24(15)19(14)26/h6-7,10-11,20H,4-5,8-9H2,1-3H3,(H,21,25) |
InChI Key |
IPBWUWHANZEVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=C(C=CC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals . These radicals then undergo intramolecular cyclization with adjacent (hetero)arenes to form the desired tricyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
7-ethyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include tricyclic carboxamides and related heterocyclic systems. Below is a comparative analysis:
Substituent Impact :
Spectroscopic and Crystallographic Comparisons
NMR Analysis
In analogous tricyclic systems, NMR chemical shifts (e.g., δH 1.2–3.5 ppm for alkyl groups) are critical for confirming substituent positions. For example:
- Region A (positions 39–44) : In rapamycin derivatives, shifts in this region indicate substituent-induced electronic effects .
- Region B (positions 29–36) : Similar shifts correlate with conformational changes in the tricyclic core .
X-ray Crystallography
The compound’s structure was likely resolved using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) . Compared to β-lactams (), its tricyclic core may exhibit distinct torsion angles (e.g., C6-N7-C8 = 112°), affecting molecular packing .
Hydrogen Bonding and Molecular Interactions
Hydrogen-bonding patterns, analyzed via graph set theory (), differentiate this compound from analogues:
- Donor sites: Imino (NH) and carboxamide (NH) groups.
- Acceptor sites : Oxo (O) and methoxy (O) groups.
In cephalosporins, hydrogen bonding with bacterial transpeptidases drives activity . For this compound, similar interactions with kinase ATP-binding pockets are plausible .
Research Findings and Data Gaps
- LC/MS profiling () could identify minor metabolites.
- SIR97 () may optimize refinement of its crystal structure.
Biological Activity
The compound 7-ethyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the class of triazatricyclo compounds. Its unique structural features and functional groups suggest significant potential for biological activity. This article aims to summarize the biological properties of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.4 g/mol. The structural characteristics include:
- Tricyclic framework : This contributes to its stability and reactivity.
- Functional groups : The presence of an imino group and a carboxamide enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows selective binding, potentially modulating the activity of these targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-(3-methoxybenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca | Similar tricyclic structure with ethyl substitution | Antimicrobial |
| Methyl 6-imino-2-oxo-7-[3-(propan-2-yloxy)propyl] | Contains a different alkoxy group | Potential anti-inflammatory |
| Ketotifen | Contains a similar tricyclic motif but different substituents | Antihistamine properties |
This table illustrates how variations in substituents can lead to diverse biological activities.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies have shown that compounds structurally related to our target compound exhibit significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines.
- Cytotoxicity Studies : In vitro tests reveal that certain analogs can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps:
- Formation of the Tricyclic Core : Utilizing reagents like potassium permanganate for oxidation.
- Functionalization : Introducing methoxypropyl and ethyl groups through nucleophilic substitution reactions.
Optimizing these synthetic pathways can enhance yield and purity, which is crucial for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
